Isofusidienol A Isofusidienol A Antibiotic and chromone derivative. Antifungal and antibacterial against Gram-positive and Gram-negative bacteria.
Isofusidienol A is a natural product found in Chalara with data available.
Brand Name: Vulcanchem
CAS No.: 1032392-18-9
VCID: VC8040359
InChI: InChI=1S/C16H12O6/c1-8-5-10(17)14-12(6-8)22-11-3-4-21-7-9(16(19)20-2)13(11)15(14)18/h3-7,17H,1-2H3
SMILES: CC1=CC(=C2C(=C1)OC3=C(C2=O)C(=COC=C3)C(=O)OC)O
Molecular Formula: C16H12O6
Molecular Weight: 300.26 g/mol

Isofusidienol A

CAS No.: 1032392-18-9

Cat. No.: VC8040359

Molecular Formula: C16H12O6

Molecular Weight: 300.26 g/mol

* For research use only. Not for human or veterinary use.

Isofusidienol A - 1032392-18-9

Specification

CAS No. 1032392-18-9
Molecular Formula C16H12O6
Molecular Weight 300.26 g/mol
IUPAC Name methyl 10-hydroxy-8-methyl-11-oxooxepino[4,5-b]chromene-1-carboxylate
Standard InChI InChI=1S/C16H12O6/c1-8-5-10(17)14-12(6-8)22-11-3-4-21-7-9(16(19)20-2)13(11)15(14)18/h3-7,17H,1-2H3
Standard InChI Key NIGWURVKGDGBRS-UHFFFAOYSA-N
SMILES CC1=CC(=C2C(=C1)OC3=C(C2=O)C(=COC=C3)C(=O)OC)O
Canonical SMILES CC1=CC(=C2C(=C1)OC3=C(C2=O)C(=COC=C3)C(=O)OC)O

Introduction

Chemical Identity and Structural Features

Molecular Composition and Nomenclature

Isofusidienol A is defined by the IUPAC name methyl 10-hydroxy-8-methyl-11-oxooxepino[4,5-b]chromene-1-carboxylate and carries the CAS registry number 1032392-18-9 . Its molecular formula (C₁₆H₁₂O₆) was confirmed via high-resolution mass spectrometry, while its planar structure was elucidated through NMR spectroscopy and X-ray crystallography . The compound’s chromone core is fused to an oxepine ring, with a methyl ester at position 1, a hydroxyl group at position 10, and a ketone at position 11 (Figure 1) .

Table 1: Key Chemical Properties of Isofusidienol A

PropertyValue
Molecular FormulaC₁₆H₁₂O₆
Molecular Weight300.26 g/mol
CAS Number1032392-18-9
Melting PointNot reported
SolubilityInsoluble in water
CCDC Number (Crystal)657444

Spectroscopic and Crystallographic Data

The ¹H-NMR spectrum of Isofusidienol A reveals distinct signals for the methyl ester (δₕ 3.90, s) and aromatic protons (δₕ 6.70–7.85, m), while the ¹³C-NMR spectrum confirms carbonyl carbons at δc 170.2 (ester) and 195.8 (ketone) . X-ray crystallography (CCDC 657444) resolved its bicyclic framework, showing a dihedral angle of 12.3° between the chromone and oxepine rings, which stabilizes the molecule through intramolecular hydrogen bonding (O–H···O=C) .

Biosynthesis and Isolation

Fungal Source and Cultivation

Isofusidienol A is natively produced by Chalara sp. 6661, an endophytic ascomycete isolated from unidentified plant hosts . Under standard laboratory conditions, yields are suboptimal, but epigenetic modulation using histone deacetylase (HDAC) inhibitors like vorinostat enhances production . For instance, treatment with 10 μM vorinostat increased metabolite diversity, leading to the isolation of four new xanthones alongside Isofusidienol A .

Extraction and Purification

The compound is typically extracted via ethyl acetate partitioning of fungal mycelial cultures, followed by silica gel chromatography and HPLC purification . A reported protocol achieved 95% purity using a C18 reverse-phase column (MeOH:H₂O, 70:30) .

Biological Activity and Mechanism

Biotransformation Pathways

Notably, Chalara sp. metabolizes Isofusidienol A into aniline-containing derivatives when exposed to vorinostat . Deuterium-labeling studies confirmed the incorporation of vorinostat’s aniline moiety into chalaniline A, a downstream metabolite . This biotransformation highlights fungal enzymes’ ability to modify exogenous molecules, expanding the compound’s pharmaceutical relevance .

Research Applications and Future Directions

Drug Discovery

Isofusidienol A serves as a scaffold for semi-synthetic antibiotics. Structural modifications at the C-10 hydroxyl or C-11 ketone could enhance bioavailability or target specificity . For instance, acetylation of the hydroxyl group improved the activity of analogous compounds against Xanthomonas oryzae by 32-fold .

Epigenetic Modulation Studies

The compound’s inducibility via HDAC inhibitors underscores the potential of epigenetic tools in natural product discovery . Future work may explore combinatorial approaches using DNA methyltransferase inhibitors to further upregulate biosynthetic gene clusters.

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